molecular formula C7H8N2O2 B12587323 Amino(2-nitrosophenyl)methanol CAS No. 639030-10-7

Amino(2-nitrosophenyl)methanol

Cat. No.: B12587323
CAS No.: 639030-10-7
M. Wt: 152.15 g/mol
InChI Key: OVRUCIHLTNBACQ-UHFFFAOYSA-N
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Description

Amino(2-nitrosophenyl)methanol is an organic compound characterized by the presence of an amino group, a nitroso group, and a hydroxyl group attached to a benzene ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino(2-nitrosophenyl)methanol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 2-nitroaniline to form 2-nitro-5-nitrosoaniline, which is then reduced to 2-amino-5-nitrosoaniline.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: Amino(2-nitrosophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, nitroso compounds, and hydroxylated derivatives.

Scientific Research Applications

Amino(2-nitrosophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which Amino(2-nitrosophenyl)methanol exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial quorum sensing, it binds to the enzyme PqsD, disrupting the biosynthesis of signal molecules essential for bacterial communication . This inhibition leads to a reduction in biofilm formation and virulence factor production, making it a promising candidate for antimicrobial therapies.

Comparison with Similar Compounds

Uniqueness: Amino(2-nitrosophenyl)methanol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct reactivity and potential biological activity

Properties

CAS No.

639030-10-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

amino-(2-nitrosophenyl)methanol

InChI

InChI=1S/C7H8N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4,7,10H,8H2

InChI Key

OVRUCIHLTNBACQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(N)O)N=O

Origin of Product

United States

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